molecular formula C12H19NO2 B2768183 N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide CAS No. 2361641-69-0

N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide

Cat. No. B2768183
CAS RN: 2361641-69-0
M. Wt: 209.289
InChI Key: KQESUFCAPQWAFV-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide, also known as CP-544326, is a synthetic compound that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide works by selectively inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds in the body that have anti-inflammatory and analgesic properties. By inhibiting FAAH, N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties and to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide for lab experiments is its specificity for FAAH inhibition. This allows for the selective study of the effects of increased endocannabinoid levels without affecting other biochemical pathways. One of the limitations of N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For research on N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide include studying its potential therapeutic applications in humans, particularly in the treatment of inflammatory and neuropathic pain, anxiety, and depression. Other potential areas of research include the study of its effects on the endocannabinoid system and the development of more soluble forms of the compound for easier administration in experimental settings.
Conclusion:
N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide is a synthetic compound that has been extensively researched for its potential therapeutic applications. Its ability to selectively inhibit FAAH and increase endocannabinoid levels has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, as well as reduce anxiety and depression-like behaviors in animal models. While there are limitations to its use in experimental settings, N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide holds promise for future research in the field of pharmacology.

Synthesis Methods

N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 2-cyclopropyl-1,3-propanediol with oxalyl chloride to form 2-cyclopropylidene-1,3-dioxolane-4-carboxylic acid chloride. The second step involves the reaction of the resulting compound with N-methyl-N-(trimethylsilyl)acetamide to form 2-cyclopropylidene-1,3-dioxolane-4-carboxamide. The final step involves the reaction of the resulting compound with propargyl bromide to form N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide.

Scientific Research Applications

N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide has been extensively researched for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N-[[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-12(14)13-8-10-7-11(10)9-3-5-15-6-4-9/h2,9-11H,1,3-8H2,(H,13,14)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQESUFCAPQWAFV-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1C[C@H]1C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.